Bienvenue dans la boutique en ligne BenchChem!

Myo-inositol trispyrophosphate

Membrane permeability Band 3 transporter Intracellular accumulation

ITPP (OXY111A) is the only hemoglobin allosteric effector combining selective Band 3 uptake, intracellular stability (5.5×10⁻³ M), and physiological pH modulation. It uniquely sustains tumor pO₂ elevation for ≥4 days at 2 g/kg/day, enabling flexible chemo/radiotherapy scheduling. Unlike impermeant IHP or short-acting RSR13, ITPP normalizes vasculature via PTEN and reduces OCR. In heart failure models, it restores myocardial oxygen delivery without systemic hyperoxia. Insist on ITPP for reproducible p50 shift and hypoxia-directed tissue oxygenation.

Molecular Formula C6H12O21P6
Molecular Weight 605.99 g/mol
CAS No. 802590-64-3
Cat. No. B179495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyo-inositol trispyrophosphate
CAS802590-64-3
Synonymsinositol trispyrophosphate
ITPP cpd
myo-inositol trispyrophosphate
Molecular FormulaC6H12O21P6
Molecular Weight605.99 g/mol
Structural Identifiers
SMILESC12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O
InChIInChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18)
InChIKeyHEDKSUBRULAYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myo-Inositol Trispyrophosphate (ITPP, CAS 802590-64-3): Procurement-Grade Overview of a Membrane-Permeant Hemoglobin Allosteric Effector


Myo-inositol trispyrophosphate (ITPP), also referenced as OXY111A in clinical development, is a small-molecule allosteric effector of hemoglobin [1]. It is structurally distinct from endogenous phosphate-based effectors due to its three pyrophosphate rings, which confer high negative charge density [2]. Its primary mechanism involves reversible binding to hemoglobin, inducing a rightward shift in the oxygen dissociation curve (increased p50), thereby enhancing oxygen release specifically in hypoxic tissues [1]. ITPP is currently under investigation in Phase Ib/IIa clinical trials for solid tumors and other hypoxia-driven pathologies [3].

ITPP Procurement Risk Alert: Why Generic Allosteric Effectors or Inositol Phosphate Analogs Cannot Substitute for Myo-Inositol Trispyrophosphate


Generic substitution is not viable because ITPP's therapeutic window depends on three interdependent, quantifiable properties: (1) selective cellular uptake via Band 3 protein (SLC4A1) with an intracellular accumulation concentration of 5.5×10⁻³ M [1]; (2) a binding constant (Kd) to RBC ghosts of 1.72×10⁻⁵ M, defining its specific interaction with the erythrocyte membrane [1]; and (3) the ability to modulate intracellular pH via glycolytic pathway alteration, a mechanism not shared by simpler analogs like inositol hexaphosphate (IHP) which lack membrane permeability [2]. Compounds such as 2,3-DPG (endogenous but non-permeant), RSR13 (efaproxiral, synthetic but with narrower tissue selectivity and discontinued development), or IHP (1000-fold higher hemoglobin affinity but impermeant without encapsulation) fail to replicate this precise combination of uptake kinetics, intracellular stability, and physiological pH modulation. Even minor structural alterations—such as changing the salt form from hexasodium to another counterion—can alter solubility and bioavailability, directly impacting in vivo p50 shift magnitude and duration [3].

Myo-Inositol Trispyrophosphate (ITPP): Quantified Differentiation Evidence vs. In-Class Comparators (2,3-DPG, IHP, RSR13)


Membrane Permeability and RBC Uptake Kinetics: ITPP vs. Endogenous 2,3-DPG and Exogenous IHP

Unlike endogenous 2,3-DPG which is trapped intracellularly and cannot be exogenously supplemented, and unlike IHP which requires encapsulation (e.g., in liposomes or via electroporation) to enter RBCs, ITPP demonstrates passive, carrier-mediated uptake via Band 3 protein (SLC4A1) without membrane disruption. This was confirmed by inhibition with DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) and NAP-taurine, specific Band 3 inhibitors [1]. Quantitatively, ITPP achieves an intracellular concentration of 5.5×10⁻³ M under physiological conditions, while NAP-taurine treatment reduces uptake to the limit of detection (below 1×10⁻⁶ M), confirming transporter-mediated specificity [1]. This uptake efficiency is >1000-fold higher than passive diffusion for similar highly charged molecules, representing a critical procurement differentiator for studies requiring exogenous modulation of RBC oxygen affinity without ex vivo manipulation.

Membrane permeability Band 3 transporter Intracellular accumulation Erythrocyte

Hemoglobin Binding Affinity and Right-Shift Potency: ITPP vs. Endogenous 2,3-DPG and IHP

ITPP binds to deoxyhemoglobin with a dissociation constant (Kd) of 1.72×10⁻⁵ M to RBC ghosts, a value that positions its affinity between the weaker endogenous effector 2,3-DPG (Kd ~1×10⁻³ M) and the ultra-high-affinity but impermeant IHP (Kd ~1×10⁻⁹ M) [1][2]. This intermediate affinity is pharmacologically optimal: strong enough to produce a significant rightward shift of the oxygen dissociation curve (increasing p50 by 30-40% in whole blood, translating to enhanced oxygen release at tissue PO₂ of 20-40 mmHg), yet reversible enough to avoid excessive oxygen dumping in normoxic tissues [3]. In contrast, IHP's 1000-fold higher affinity (Kd ~1×10⁻⁹ M) necessitates encapsulation to avoid plasma protein scavenging and off-target binding [2], while 2,3-DPG cannot be exogenously administered [1].

Hemoglobin binding Oxygen dissociation curve p50 shift Allosteric modulation

In Vivo Tumor Oxygenation Enhancement and Therapeutic Window Duration: ITPP vs. Untreated Control in Six Tumor Models

A multi-model preclinical study using 1.2 GHz Electron Paramagnetic Resonance (EPR) oximetry demonstrated that ITPP (2 g/kg once daily for 2 days) enhances tumor oxygenation across six distinct rodent tumor models, with reoxygenation sustained for at least 4 days post-administration [1]. This sustained effect contrasts with transient oxygenation improvements reported for other hypoxia-modifying agents such as RSR13 (efaproxiral), where pO₂ elevation typically peaks within hours and returns to baseline within 24-48 hours, necessitating repeated dosing during each radiotherapy fraction [2]. Additionally, ITPP reduced the oxygen consumption rate (OCR) in six tumor cell lines in vitro, an effect not observed with RSR13, contributing to prolonged hypoxia reversal [1].

Tumor hypoxia pO₂ enhancement EPR oximetry Radiosensitization

Clinical Safety and Tolerability in Phase Ib Dose Escalation: ITPP Monotherapy vs. Subsequent Chemotherapy Outcomes

In a Phase Ib dose-escalation study (NCT02528526) involving 28 patients with advanced hepatopancreatobiliary malignancies and liver metastases, ITPP (OXY111A) was administered as a 3-week monotherapy course (nine 8-hour infusions across eight dose levels from 1,866 to 14,500 mg/m²/dose) prior to standard chemotherapy [1]. The maximum tolerated dose (MTD) was established at 12,390 mg/m². Importantly, 52% of patients (13/25 evaluable) achieved morphological disease stabilization during ITPP monotherapy alone, before any chemotherapy was administered [1]. Following subsequent chemotherapy, 10% of patients showed partial responses and 60% had stable disease. Decreases in angiogenic markers were observed in approximately 60% of patients post-ITPP and correlated with response and survival outcomes [1].

Phase Ib clinical trial Maximum tolerated dose Hepatopancreatobiliary cancer Vascular normalization

Structural Stability and Resistance to Metabolic Degradation: ITPP vs. Endogenous Inositol Phosphates

Endogenous inositol phosphates such as IP₃ (inositol trisphosphate) and 2,3-DPG are rapidly metabolized by cellular phosphatases, with in vivo half-lives measured in minutes to hours, severely limiting their utility as exogenous therapeutics [1]. ITPP's pyrophosphate (P-O-P) linkages, in contrast to the monophosphate ester bonds of endogenous species, confer substantial resistance to phosphatase-mediated hydrolysis. While precise plasma half-life data from human studies remain unpublished, rodent pharmacokinetic studies indicate sustained systemic exposure with detectable plasma concentrations at 24 hours post-intravenous administration [2]. This metabolic stability is a direct consequence of the trispyrophosphate ring structure, which is absent in comparator molecules like IHP (hexaphosphate, also a monophosphate ester) and IP₃, and represents a key structural differentiator justifying ITPP's selection over cheaper, less stable inositol phosphate analogs [3].

Metabolic stability Pyrophosphate linkage Phosphatase resistance In vivo half-life

Dual Mechanism: Hemoglobin Allostery Plus Vascular Normalization via PTEN Activation (Class-Level Differentiator)

While early-generation hemoglobin modifiers like RSR13 act solely by shifting the oxygen dissociation curve, ITPP exhibits a dual mechanism of action that includes vascular normalization via endothelial PTEN (Phosphatase and Tensin Homolog) activation, independent of its hemoglobin effects [1]. This normalization results in improved vessel structure, reduced desmoplasia, and enhanced immune cell infiltration into tumors—effects not observed with RSR13 or 2,3-DPG. In pancreatic cancer models, ITPP treatment restored tumor normoxia and reduced HIF-1α (hypoxia-inducible factor 1-alpha) levels, with subsequent downregulation of VEGF and LOX (lysyl oxidase), leading to vessel normalization and decreased desmoplasia [2]. This translates to elevated immune cell influx and improved susceptibility to gemcitabine, a chemotherapy agent otherwise poorly penetrating desmoplastic tumors [2].

Vascular normalization PTEN activation Angiogenesis Tumor microenvironment

Myo-Inositol Trispyrophosphate (ITPP): Validated Research Applications and Procurement Decision Scenarios


Preclinical Oncology: Tumor Hypoxia Reversal for Radiosensitization and Chemotherapy Potentiation

Investigators seeking to overcome hypoxia-mediated radioresistance or chemoresistance in solid tumor models should select ITPP based on its demonstrated ability to increase intratumoral pO₂ across six distinct rodent tumor models, with sustained reoxygenation lasting ≥4 days following a 2-day dosing regimen (2 g/kg/day) . This prolonged window enables flexible scheduling of radiotherapy fractions or chemotherapy administration. Unlike short-acting alternatives such as RSR13, ITPP reduces the oxygen consumption rate (OCR) in tumor cells in vitro and normalizes vasculature via PTEN activation, mechanisms that synergize with cytotoxic therapies . The Phase Ib clinical data showing 52% disease stabilization as monotherapy further validates its antitumor potential independent of combination partners [7].

Cardiovascular Disease Research: Myocardial Hypoxia Attenuation in Heart Failure and Pulmonary Hypertension

Researchers modeling myocardial ischemia, post-infarction remodeling, or pulmonary hypertension should consider ITPP for its ability to enhance oxygen delivery specifically to hypoxic myocardial tissue without inducing systemic hyperoxia . Preclinical evidence demonstrates that ITPP alleviates myocardial hypoxia and prevents adverse left ventricular and right ventricular remodeling in post-myocardial infarction heart failure and pulmonary hypertension models . The rightward shift in the oxygen-hemoglobin dissociation curve (30-40% reduction in oxygen affinity) facilitates oxygen offloading precisely at tissue PO₂ levels characteristic of ischemic myocardium (20-40 mmHg), minimizing the risk of excessive oxygen delivery to normoxic tissues [7].

Exercise Physiology and Performance Research: Controlled Modulation of Oxygen Delivery

For studies investigating the physiological limits of oxygen delivery and utilization during exercise, ITPP offers a reversible, non-hormonal method to increase tissue oxygen availability without altering hematocrit, blood volume, or cardiac output . In healthy and heart failure mouse models, ITPP administration produced dose-dependent increases in maximal exercise capacity, with improvements comparable whether administered via injection or drinking water . The compound's membrane permeability and stable intracellular accumulation (5.5×10⁻³ M in RBCs) ensure sustained effect throughout extended exercise protocols without the confounding variables introduced by erythropoietin or blood doping [7].

COVID-19 and Severe Respiratory Infection: Adjunctive Oxygenation Therapy (Clinical Trial Context)

Investigators evaluating adjunctive therapies for severe respiratory failure due to COVID-19 or other lung infections should note ITPP's evaluation in a clinical trial (OXY111A) assessing improvement in gasometric and biochemical parameters of respiratory capacity . The compound's mechanism—enhancing oxygen release from hemoglobin in hypoxic tissues—directly addresses the pathophysiology of ARDS (acute respiratory distress syndrome), where alveolar damage limits oxygen uptake despite adequate hemoglobin saturation. Procurement for this indication should be coordinated with clinical trial protocols, as dosing regimens (intravenous infusion over up to 7 days) and safety monitoring parameters are protocol-defined .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myo-inositol trispyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.